molecular formula C10H15NO2S B1525428 3-[(2-Methoxyethanesulfinyl)methyl]aniline CAS No. 1250234-02-6

3-[(2-Methoxyethanesulfinyl)methyl]aniline

Cat. No.: B1525428
CAS No.: 1250234-02-6
M. Wt: 213.3 g/mol
InChI Key: FEGPRZQXTZVDHK-UHFFFAOYSA-N
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Description

“3-[(2-Methoxyethanesulfinyl)methyl]aniline” is a chemical compound with the CAS Number: 1250234-02-6 . It has a molecular weight of 213.3 and its IUPAC name is 3-{[(2-methoxyethyl)sulfinyl]methyl}phenylamine . It is typically in an oil form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical form of “this compound” is oil . It is stored at room temperature . The compound has a molecular weight of 213.3 .

Scientific Research Applications

Novel Schiff-base Fluorescent Sensor for Aluminum(III) Ions

A study describes the synthesis and characterization of a Schiff-base fluorescent sensor, which exhibited significant fluorescence enhancement upon binding with Al3+ ions. This sensor demonstrated potential for practical applications in monitoring Al3+ concentrations in biological systems (Tian et al., 2015).

Electrosynthesis of Polyanilines

Research on the electrochemical polymerization of ring-substituted anilines, including those with methoxy groups, highlighted the effective synthesis of polymeric materials with potential applications in electronics and materials science (Cattarin et al., 1988).

Nano-/Microstructures of Polyaniline Derivatives

A systematic investigation into the morphologies of polymers derived from aniline and its substituted derivatives under various conditions, emphasizing the impact of substitution on the polymerization process and resulting material properties (Luo et al., 2011).

Hydroaminomethylation for N-Arylated Amines

A catalytic system for the one-step synthesis of N-arylated amines from aniline and its derivatives showcases a method for creating important intermediates for pharmaceuticals and agrochemicals (Zheng & Wang, 2019).

Polymerization into LDH Interlamellar Space

The incorporation of aniline sulfonic acid derivatives into layered double hydroxides via coprecipitation, followed by thermal treatment, illustrated a method for modifying the interlayer space of LDHs for potential applications in catalysis and materials science (Moujahid et al., 2005).

Properties

IUPAC Name

3-(2-methoxyethylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPRZQXTZVDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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